molecular formula C22H24Cl2N2O4 B1193859 イスリブ CAS No. 1597403-47-8

イスリブ

カタログ番号 B1193859
CAS番号: 1597403-47-8
分子量: 451.3 g/mol
InChIキー: HJGMCDHQPXTGAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isrib is a synthetic peptide derived from the ribosomal protein S6, which is found in all organisms from bacteria to humans. It is a potent inhibitor of protein synthesis, and has been studied extensively in both in vivo and in vitro models. Isrib has been used in a variety of laboratory experiments and clinical trials to study the effects of protein synthesis inhibition and its potential therapeutic applications.

科学的研究の応用

神経疾患

ISRIBは、外傷性脳損傷(TBI)によって引き起こされる認知機能の欠損を回復させ、マウスの記憶形成を強化する可能性を示しています {svg_1}. 老齢マウスにおける空間記憶の欠損を修正し、ワーキングメモリを改善することが判明しており、アルツハイマー病などの治療における潜在的な用途が示唆されています {svg_2}.

脊髄損傷(SCI)治療

研究によると、SCI後のISRIB治療は、ISRシグナル伝達を有意に抑制し、神経細胞のアポトーシスを減らし、運動機能の回復を促進する可能性があります {svg_3}. これは、ISRIBがSCIの治療薬として有望であり、このような怪我に苦しむ患者の転帰の改善に希望を与えることを示しています。

がん治療

イマチニブなどの他の治療と組み合わせて使用されるISRIBは、慢性骨髄性白血病細胞の根絶に効果的であることが証明されています {svg_4}. ISRIBは、様々な癌で活性化される統合ストレス応答経路を標的とするため、より広範ながん治療戦略における潜在的な候補となっています。

認知機能向上

研究では、ISRIBがマウスの認知記憶を強化し、空間学習と恐怖関連学習において有意な改善を示すことが実証されています {svg_5}. これは、ISRIBが学習障害や記憶障害に適用できる可能性のある認知機能向上剤として使用できることを示唆しています。

神経変性疾患

ISRIBは、アルツハイマー病、パーキンソン病、筋萎縮性側索硬化症(ALS)などの神経変性疾患の治療に可能性を示しています {svg_6}. 記憶形成を回復させ、認知機能の低下を抑制する能力は、将来の治療法における有望な候補となっています。

虚血性脳卒中

統合ストレス応答の一部であるPERKシグナル伝達経路を標的とすることは、虚血性脳卒中における治療上の可能性を秘めています {svg_7}. ISRIBは、この経路を調節する役割を果たすため、脳損傷を軽減し、脳卒中後の回復を改善する新しい治療法につながる可能性があります。

作用機序

ISRIBは、翻訳開始因子eIF2Bの活性構造に結合することにより作用します。この結合により、eIF2Bは、ストレス条件下で生成されるリン酸化eIF2が存在する場合に、抑制型に構造変化を起こすことが阻害されます。 その結果、ISRIBは統合ストレス応答経路の進行を抑制します {svg_8}.

Safety and Hazards

The safety of ISRIB in humans is currently unknown, though there may be toxicity in certain animal models . In an Alzheimer’s animal model, a dose of ISRIB too high (5mg/kg) caused excessive mortality and the dose had to be lowered .

将来の方向性

ISRIB has shown potential in the eradication of leukemic cells resistant to tyrosine kinase inhibitors (TKIs) and suggests potential clinical benefits for leukemia patients with TKI resistance related to RAS/RAF/MAPK or STAT5 signaling . Personalized treatment based on the genetic selection of patients carrying mutations that cause overactivation of the targeted pathways and therefore make their sensitivity to such treatment probable should be considered as a possible future direction in leukemia treatment .

生化学分析

Biochemical Properties

ISRIB plays a crucial role in biochemical reactions by interacting with eukaryotic translation initiation factor 2B (eIF2B). eIF2B is a guanine nucleotide exchange factor that is essential for the initiation of protein synthesis. ISRIB binds to eIF2B and stabilizes its active conformation, thereby reversing the inhibitory effects of phosphorylated eukaryotic translation initiation factor 2 alpha (eIF2α) on protein synthesis . This interaction enhances the overall protein synthesis and helps cells recover from stress-induced translational repression.

Cellular Effects

ISRIB has profound effects on various types of cells and cellular processes. In neurons, ISRIB has been shown to enhance cognitive function by promoting the translation of proteins involved in synaptic plasticity and memory formation . ISRIB influences cell signaling pathways by modulating the activity of eIF2B, which in turn affects the phosphorylation status of eIF2α. This modulation leads to changes in gene expression and cellular metabolism, ultimately improving cell function and resilience to stress.

Molecular Mechanism

The molecular mechanism of ISRIB involves its binding to eIF2B, which is a key regulator of the ISR. By stabilizing the active conformation of eIF2B, ISRIB prevents the phosphorylation of eIF2α from inhibiting protein synthesis . This action allows for the continued translation of mRNAs, particularly those involved in stress response and adaptive processes. ISRIB’s ability to restore protein synthesis is crucial for its therapeutic effects, especially in conditions where protein synthesis is impaired.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ISRIB have been observed to change over time. ISRIB is stable and maintains its activity over extended periods, making it suitable for long-term studies In vitro and in vivo studies have shown that ISRIB can sustain its effects on cellular function, including the enhancement of protein synthesis and cognitive function, over prolonged durations

Dosage Effects in Animal Models

The effects of ISRIB vary with different dosages in animal models. At low to moderate doses, ISRIB has been shown to enhance cognitive function and improve memory in rodents without causing significant adverse effects . At high doses, ISRIB may exhibit toxic effects, including potential disruptions in cellular homeostasis and protein synthesis. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

ISRIB is involved in metabolic pathways that regulate protein synthesis and stress response. By interacting with eIF2B, ISRIB influences the phosphorylation status of eIF2α, which is a critical regulator of the ISR . This interaction affects metabolic flux and the levels of various metabolites involved in protein synthesis and cellular stress responses. The precise metabolic pathways and cofactors involved in ISRIB’s action are still being elucidated.

Transport and Distribution

ISRIB is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . ISRIB’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components. Understanding the transport and distribution of ISRIB is crucial for optimizing its therapeutic applications.

特性

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary target of the small molecule ISRIB?

A1: ISRIB specifically targets eukaryotic initiation factor 2B (eIF2B) [, , , ].

Q2: How does ISRIB interact with its target, eIF2B?

A2: ISRIB binds to a deep cleft at the interface between the β and δ subunits of the eIF2B decamer [, , , ]. This interaction promotes the assembly of two eIF2B tetramer subcomplexes into the active decameric form, acting as a “molecular staple” [, ].

Q3: What is the integrated stress response (ISR) and how does ISRIB affect it?

A3: The ISR is a cellular signaling pathway activated by various stresses, including unfolded proteins, viral infection, and amino acid starvation [, , , ]. A key event in ISR activation is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor (GEF) required for active eIF2. ISRIB antagonizes the ISR by activating eIF2B, even in the presence of phosphorylated eIF2α (eIF2α-P) [, , , ].

Q4: Does ISRIB affect the phosphorylation state of eIF2α?

A4: No, ISRIB does not directly prevent eIF2α phosphorylation. Instead, it acts downstream of this event by modulating eIF2B activity [, ].

Q5: How does ISRIB impact translation during ISR activation?

A5: ISRIB reverses the global translation attenuation typically observed during ISR activation. It achieves this by enhancing the GEF activity of eIF2B, allowing translation to proceed even in the presence of eIF2α-P [, , , ].

Q6: How does ISRIB affect stress granule (SG) dynamics?

A6: ISRIB effectively blocks the formation of stress granules, which are cytoplasmic aggregates of stalled translation pre-initiation complexes that assemble upon eIF2α phosphorylation []. Remarkably, ISRIB can also induce the rapid disassembly of pre-formed SGs, promoting the liberation of sequestered mRNAs back into the actively translating pool [].

Q7: What is the molecular formula and weight of ISRIB?

A7: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of ISRIB. Further investigation into the primary literature cited in these abstracts is necessary for this information.

Q8: Is there any spectroscopic data available for ISRIB?

A8: The provided research abstracts do not offer details on the spectroscopic characteristics of ISRIB. A comprehensive understanding of ISRIB's spectroscopic properties would necessitate exploring the original research articles referenced within the abstracts.

Q9: Are there any known strategies for formulating ISRIB to improve its stability, solubility, or bioavailability?

A9: The research abstracts don't delve into specific formulation strategies for ISRIB. Investigations into optimizing its delivery and bioavailability likely constitute an active area of research, potentially addressed in the full-length publications referenced in these abstracts.

Q10: How do structural modifications of ISRIB affect its activity and potency?

A11: Structure-activity relationship (SAR) studies have shown that even minor modifications to the ISRIB molecule can significantly impact its activity []. For example, stereospecific addition of a methyl group abolishes ISRIB's activity, while specific mutations within the eIF2B binding pocket can restore activity to these modified analogs [, ]. These findings highlight the importance of specific interactions between ISRIB and its eIF2B target for its biological activity.

Q11: Has ISRIB been tested in preclinical models of disease?

A12: Yes, ISRIB has demonstrated efficacy in various preclinical models, including those for traumatic brain injury (TBI) [, , ], Alzheimer's disease [, ], pulmonary fibrosis [, , ], and Fragile X syndrome []. In these models, ISRIB improved cognitive function, reduced disease severity, and/or ameliorated molecular and cellular deficits.

Q12: Are there any specific strategies for delivering ISRIB to the brain or other target tissues?

A12: The research abstracts primarily focus on systemic ISRIB administration. Further research is necessary to explore targeted delivery strategies that could enhance its efficacy and potentially mitigate off-target effects.

Q13: Are there any known biomarkers for monitoring ISRIB’s activity or predicting its efficacy?

A15: While the provided abstracts don't explicitly discuss biomarkers for ISRIB, several studies used ATF4 expression levels as an indicator of ISR activation and ISRIB’s inhibitory effect [, , , , , , ]. Identifying and validating additional biomarkers could be valuable for monitoring treatment response and predicting therapeutic outcomes.

Q14: What research tools and resources are available for studying ISRIB and the ISR pathway?

A14: Researchers utilize a wide array of tools to investigate ISRIB and the ISR, encompassing:

  • Cell-based assays: These assays are used to assess ISRIB’s impact on cell viability, stress granule formation, and protein synthesis rates [, , , , , , , ].
  • Animal models: Rodent models, particularly mice, are essential for studying ISRIB’s efficacy in various disease contexts, including TBI, Alzheimer’s disease, and pulmonary fibrosis [, , , , , , , , , ].
  • Molecular biology techniques: These methods, including Western blotting, PCR, and gene editing (CRISPR-Cas9), enable the examination of ISRIB’s effects on protein expression, gene regulation, and the introduction of specific mutations to study structure-function relationships [, , , , , , , , , , , , ].
  • Imaging techniques: Confocal and two-photon microscopy allow for the visualization of ISRIB’s effects on cellular structures like stress granules and dendritic spines [, ].
  • Electrophysiology: This technique helps assess ISRIB’s impact on neuronal excitability and synaptic plasticity [, ].
  • Proteomics and transcriptomics: These large-scale approaches provide insights into the global changes in protein and gene expression induced by ISRIB and the ISR [, , ].

Q15: When was ISRIB discovered and what were the key milestones in its development?

A17: ISRIB emerged from a cell-based screen for inhibitors of PERK signaling, a key kinase involved in the ISR []. Early studies demonstrated its potent ability to reverse the effects of eIF2α phosphorylation and enhance long-term memory in rodents []. Subsequent research identified eIF2B as its direct target and elucidated its mechanism of action as an eIF2B activator [, ]. Structural studies using cryo-electron microscopy (cryo-EM) provided detailed insights into the ISRIB binding site on eIF2B and its role in promoting eIF2B assembly [, , , ]. ISRIB's therapeutic potential has been further explored in preclinical models of various neurological and non-neurological disorders [, , , , , , , , , ].

Q16: What are some of the cross-disciplinary applications of ISRIB research?

A16: Research on ISRIB and the ISR transcends traditional disciplinary boundaries, involving collaborations across:

  • Neuroscience: Understanding the role of ISRIB in synaptic plasticity, memory formation, and neurodegenerative diseases [, , , , , , , , ].
  • Cell biology: Investigating the mechanisms of ISR activation, stress granule dynamics, and translational control [, , , , ].
  • Immunology: Exploring the role of the ISR in immune responses and inflammatory diseases [, , , ].
  • Structural biology: Utilizing cryo-EM to determine the structure of eIF2B and visualize ISRIB binding [, , , ].
  • Medicinal chemistry: Designing and synthesizing novel ISRIB analogs with improved potency, selectivity, and pharmacological properties [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。